(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid
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Overview
Description
(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of furan derivatives and is characterized by its hexahydrofuro[3,2-b]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of suitable precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various physiological effects, depending on the context of its use.
Properties
Molecular Formula |
C7H10O5 |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(3S,3aR,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-4-2-12-5-3(7(9)10)1-11-6(4)5/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m0/s1 |
InChI Key |
FHQWMFQFLAAEDD-SLPGGIOYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)C(=O)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)C(=O)O |
Origin of Product |
United States |
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